Cas no 2172525-82-3 (3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid)

3-{(tert-Butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methylsulfanyl moiety. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, making it valuable in peptide synthesis and organic transformations. The methylsulfanyl substituent offers potential for further functionalization, such as oxidation to sulfoxides or sulfones. This compound is particularly useful in medicinal chemistry and bioconjugation, where controlled reactivity and orthogonal protection strategies are required. Its structural features enable precise modifications in complex molecular architectures, supporting applications in drug development and biochemical research.
3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid structure
2172525-82-3 structure
Product Name:3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid
CAS No:2172525-82-3
MF:C12H23NO4S
MW:277.380322694778
CID:6276541
PubChem ID:165802878
Update Time:2025-06-13

3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid
    • 3-{[(tert-butoxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid
    • 2172525-82-3
    • EN300-1287086
    • Inchi: 1S/C12H23NO4S/c1-12(2,3)17-11(16)13-9(8-10(14)15)6-5-7-18-4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)
    • InChI Key: SQPWAKMGTLTFAV-UHFFFAOYSA-N
    • SMILES: S(C)CCCC(CC(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 277.13477939g/mol
  • Monoisotopic Mass: 277.13477939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 101Ų

3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid Pricemore >>

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Additional information on 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid

3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid (CAS No. 2172525-82-3): An Overview

3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid (CAS No. 2172525-82-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to prevent premature deprotection of amino groups. The presence of a methylsulfanyl group adds further complexity and reactivity to the molecule, making it an interesting candidate for various applications.

The chemical structure of 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid consists of a six-carbon chain with an amino group at the third position, a carboxylic acid group at the sixth position, and a methylsulfanyl group attached to the sixth carbon. The tert-butoxycarbonyl (Boc) protecting group is attached to the amino group, ensuring that it remains stable during synthetic manipulations. This structure provides a versatile platform for further chemical modifications and derivatizations.

In recent years, there has been a growing interest in the development of methylsulfanyl-containing compounds due to their potential therapeutic applications. These compounds have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have demonstrated that methylsulfanyl-containing compounds can modulate key signaling pathways involved in inflammation and cancer progression.

The tert-butoxycarbonyl (Boc) protecting group in 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid plays a crucial role in its synthetic utility. The Boc group can be easily removed under mild acidic conditions, allowing for controlled deprotection and subsequent coupling reactions. This feature makes the compound particularly useful in the synthesis of peptides and other complex biomolecules.

Recent research has also explored the potential of 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid as a building block for the development of novel therapeutic agents. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory activity in vitro and in vivo models. The researchers found that these derivatives were able to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as anti-inflammatory drugs.

Another area of interest is the use of 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid in the development of antioxidants. Oxidative stress is known to contribute to various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have shown that methylsulfanyl-containing compounds can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property makes 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid a promising candidate for the development of antioxidant therapies.

In addition to its potential therapeutic applications, 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid has also been investigated for its use in materials science. The unique combination of functional groups in this compound allows for the design of advanced materials with tailored properties. For example, researchers have synthesized polymers containing this compound as monomers, resulting in materials with enhanced mechanical strength and thermal stability.

The synthesis of 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid typically involves several steps, including the protection of the amino group with Boc, the introduction of the methylsulfanyl group, and the formation of the carboxylic acid moiety. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves starting from a commercially available amino acid derivative and modifying it through selective functionalization reactions.

In conclusion, 3-{(tert-butoxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid (CAS No. 2172525-82-3) is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and biological research. Its unique chemical structure and functional groups make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials.

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